molecular formula C8H10N4OS B8770733 Semicarbazide, 1-(o-aminobenzoyl)-3-thio- CAS No. 74037-19-7

Semicarbazide, 1-(o-aminobenzoyl)-3-thio-

Cat. No. B8770733
M. Wt: 210.26 g/mol
InChI Key: IVCHJJHRCCWAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06420367B1

Procedure details

Isatoic anhydride (4.9 g) and thiosemicarbazide (2.8 g) were dissolved in 30 ml of DMF and the resulting mixture was stirred 20 h at 60 to 80° C. The solvent was removed under reduced pressure and the residue was recrystallized from methanol and ethanol to give 2.94 g of 1-(2-aminobenzoyl)thiosemicarbazide.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)O[C:2]2=[O:3].[NH2:13][NH:14][C:15]([NH2:17])=[S:16]>CN(C=O)C>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:13][NH:14][C:15]([NH2:17])=[S:16])=[O:3]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
2.8 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 (± 10) °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred 20 h at 60 to 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol and ethanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(C(=O)NNC(=S)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.